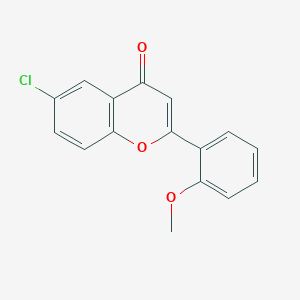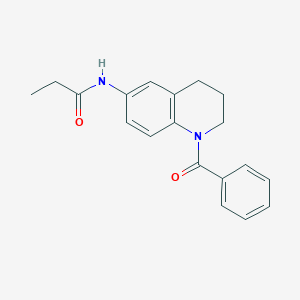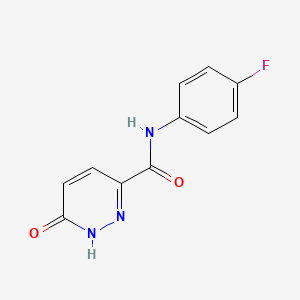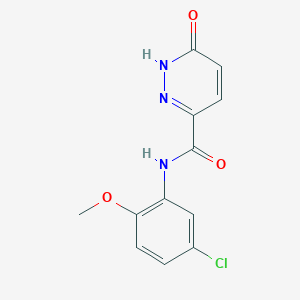![molecular formula C13H13N3O3 B6431466 N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 848207-43-2](/img/structure/B6431466.png)
N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide, commonly known as MOPC-31, is an organic compound that is used in multiple scientific research applications. MOPC-31 is an effective inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folate and the synthesis of nucleotides. MOPC-31 has been used in various laboratory experiments to study the effects of DHFR inhibition, as well as its biochemical and physiological effects.
科学研究应用
MOPC-31 is a useful tool for studying the effects of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibition in various laboratory experiments. MOPC-31 has been used to study the effects of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibition on cell growth, cell cycle progression, and apoptosis. MOPC-31 has also been used to study the effects of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibition on the expression of genes involved in folate metabolism. Additionally, MOPC-31 has been used to study the effects of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibition on the activity of enzymes involved in folate metabolism, such as thymidylate synthase and serine hydroxymethyltransferase.
作用机制
MOPC-31 is an effective inhibitor of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide, a key enzyme in the metabolism of folate. MOPC-31 binds to N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide in the active site and prevents the binding of folate, thus inhibiting the enzyme. The inhibition of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide results in a decrease in the production of tetrahydrofolate, which is an important cofactor for the synthesis of nucleotides.
Biochemical and Physiological Effects
The inhibition of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide by MOPC-31 has been shown to have multiple biochemical and physiological effects. MOPC-31 has been shown to inhibit the growth of cells, arrest cell cycle progression, and induce apoptosis. Additionally, MOPC-31 has been shown to inhibit the expression of genes involved in folate metabolism and the activity of enzymes involved in folate metabolism, such as thymidylate synthase and serine hydroxymethyltransferase.
实验室实验的优点和局限性
MOPC-31 is a useful tool for studying the effects of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibition in laboratory experiments. The main advantage of MOPC-31 is its high potency and selectivity for N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide. Additionally, MOPC-31 is soluble in a variety of solvents and is relatively stable under a wide range of conditions. However, MOPC-31 is not a natural substrate for N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide, so its inhibition of the enzyme is not as strong as that of natural substrates.
未来方向
The potential future directions for research on MOPC-31 include further studies on its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be conducted on the effects of MOPC-31 on the activity of other enzymes involved in folate metabolism. Furthermore, research could be conducted on the effects of MOPC-31 on other cellular processes, such as signal transduction and gene expression. Finally, studies could be conducted to determine the effects of MOPC-31 on the development and progression of diseases, such as cancer.
合成方法
MOPC-31 can be synthesized from a variety of starting materials. The most common method for synthesizing MOPC-31 is the reaction of 2-methoxyphenylmethyl bromide with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in the presence of sodium hydroxide and a suitable solvent. This reaction yields MOPC-31 in a yield of up to 90%. Other methods of synthesis have also been developed, such as the reaction of 2-methoxyphenylmethyl bromide with 6-hydroxy-1,6-dihydropyridazine-3-carboxylic acid and the reaction of 2-methoxyphenylmethyl bromide with 6-amino-1,6-dihydropyridazine-3-carboxylic acid.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-11-5-3-2-4-9(11)8-14-13(18)10-6-7-12(17)16-15-10/h2-7H,8H2,1H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVSHOUWSACDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431384.png)
![(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6431389.png)
![(2Z)-6-(benzyloxy)-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6431403.png)


![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6431440.png)
![6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431447.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6431468.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6431475.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431481.png)
![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B6431485.png)